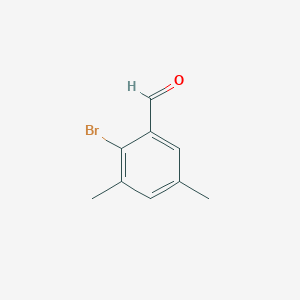

2-Bromo-3,5-dimethylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, a bromine atom, and an aldehyde group . The molecular weight of this compound is 213.07 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 271.3±35.0 °C and a predicted density of 1.422±0.06 g/cm3 .Scientific Research Applications

Synthesis and Cross-Coupling Reactions

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, which include structures similar to 2-Bromo-3,5-dimethylbenzaldehyde, have been essential in constructing various compounds with potential biological, medicinal, and material applications. Their use under palladium-catalyzed cross-coupling conditions has shown significant advancements over the past decade (Ghosh & Ray, 2017).

Kinetics and Synthesis Studies

The study of kinetics and synthesis of brominated benzaldehyde derivatives like 5-bromo-2-hydroxybenzaldehyde is critical for understanding their biological activities and potential as drugs, including anticancer applications (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Chiral Amino Alcohol Synthesis

5-Bromo-2-dimethylaminobenzaldehyde, a related compound, is used in the synthesis of chiral amino alcohol polydentate ligands. These ligands have applications in evaluating chiral solvating agents for chiral carboxylic acids like ibuprofen and mandelic acid (Li Yuan-yuan, 2011).

Structural and Electronic Properties

The structural and electronic properties of benzaldehydes, including brominated derivatives, have been studied for their potential in linear and nonlinear optical applications. Such studies are crucial for understanding the molecular interactions and potential applications in optical technologies (Aguiar et al., 2022).

Synthesis of Novel Compounds

Bromobenzaldehydes are used in the synthesis of various novel compounds, such as palladacycles, which exhibit significant potential as antitumoral agents and inhibitors of cathepsin B activity. Such studies are crucial for developing new therapeutic agents (Elgazwy et al., 2013).

Environmental and Analytical Applications

Brominated benzaldehydes are also significant in environmental and analytical chemistry. For instance, they are used in spectrophotometric methods for determining copper in various samples, showcasing their utility in analytical applications (Devireddy, Saritha, & Reddy, 2014).

Properties

IUPAC Name |

2-bromo-3,5-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVNIUSJAZLDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)

![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)

![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)

![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)